3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Description
3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors involved in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic activities .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to the aforementioned activities (e.g., antihistamine, antiparasitic, etc.) .
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Given the wide range of activities associated with piperazine derivatives, it is likely that the compound could have various effects at the molecular and cellular level .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-16-22(17-3-5-18(24)6-4-17)23(27)20-8-7-19(15-21(20)29-16)28-14-13-26-11-9-25(2)10-12-26/h3-8,15H,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRGSRJWLURXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.